7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique triazolo-pyrimidine scaffold, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine skeleton have shown remarkable biological activities . For instance, some of these compounds have been found to act as inhibitors for enzymes like RORγt, PHD-1, JAK1, and JAK2 .
Mode of Action
Similar compounds have been reported to exhibit their effects through selective binding at specific sites in the cardiovascular system .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7 (4h)-one skeleton have shown remarkable anti-epileptic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formamide to yield the triazolo-pyrimidine core . Another method utilizes enaminonitriles and benzohydrazides under microwave irradiation, which provides an eco-friendly and efficient approach to synthesizing this compound .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. Microwave-assisted synthesis is particularly advantageous due to its rapid reaction times and high yields. Additionally, the use of catalyst-free and additive-free conditions makes this method environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties, but with a different core structure.
Quinazolin-4(3H)-one derivatives: Known for their antimicrobial activities, these compounds share some structural similarities but differ in their specific biological targets.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds also exhibit antimicrobial properties and have a similar triazolo-pyrimidine scaffold.
The uniqueness of this compound lies in its specific substitution pattern and its broad spectrum of biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5/c12-8-3-1-7(2-4-8)9-5-6-14-11-15-10(13)16-17(9)11/h1-6H,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFXSOBWZOCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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